1H-Azuleno[8,1-cd]isoxazole
Description
Structure
3D Structure
Properties
CAS No. |
88859-25-0 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-oxa-2-azatricyclo[5.4.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-10-7(3-1)5-6-9(10)12-11-8/h1-6,11H |
InChI Key |
ZEWNUKGLVBYQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=CC3=C1)ON2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Azuleno 8,1 Cd Isoxazole and Its Structural Congeners
Catalytic Methods in 1H-Azuleno[8,1-cd]isoxazole Synthesis
Catalysis offers powerful tools for the efficient and selective synthesis of complex heterocyclic systems like this compound. Both transition metal-catalyzed and metal-free approaches have been developed, each with distinct advantages.
Transition Metal-Catalyzed Processes (e.g., AuCl3-catalyzed cycloisomerization)
Transition metals, particularly gold, have emerged as effective catalysts for the synthesis of isoxazole (B147169) derivatives. Gold(III) chloride (AuCl3) has been utilized in the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles with high yields under mild conditions. organic-chemistry.org This methodology allows for the selective formation of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org While direct application to this compound is not explicitly detailed, the underlying principle of gold-catalyzed cycloisomerization of an appropriately substituted azulene (B44059) precursor with an acetylenic oxime functionality presents a viable synthetic strategy. DFT calculations on similar systems, such as the AuCl3-catalyzed cycloisomerization of N-(propargyl)benzamide, have provided mechanistic insights, suggesting the involvement of an oxazoline-AuCl3 adduct as a co-catalyst. researchgate.net
Other transition metals like copper, palladium, and ruthenium have also been employed in isoxazole synthesis. Copper(I) is notable for its role in the cycloaddition of nitrile oxides and terminal acetylenes. nih.gov Palladium has been used in four-component coupling reactions to create isoxazole derivatives. organic-chemistry.org Ruthenium has also been shown to promote the cycloaddition of alkynes and hydroxyimidoyl chlorides under mechanochemical conditions. mdpi.com
Table 1: Examples of Transition Metal-Catalyzed Isoxazole Synthesis
| Catalyst | Reactants | Product Type | Reference |
| AuCl3 | α,β-Acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |
| Cu(I) | Nitrile oxides and terminal acetylenes | 3,5-disubstituted isoxazoles | nih.gov |
| Palladium | Terminal alkyne, hydrazine/hydroxylamine (B1172632), CO, aryl iodide | Pyrazole/isoxazole derivatives | organic-chemistry.org |
| Ruthenium | Alkyne and hydroxyimidoyl chloride | Isoxazoles | mdpi.com |
Metal-Free Synthetic Routes
To address the cost and potential toxicity associated with transition metals, metal-free synthetic methods have gained significant attention. These routes often rely on organocatalysts or proceed under catalyst-free conditions, promoting greener and more sustainable chemical processes. nih.govrsc.org
One common metal-free approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov This can be achieved under various conditions, including the use of organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org Other metal-free methods include the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes using hypervalent iodine(III) species, and the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without any catalyst. nih.govmdpi.commdpi.com
The use of organocatalysts, a field that saw significant recognition with the 2021 Nobel Prize in Chemistry, offers a powerful alternative to metal-based catalysts. youtube.comyoutube.comyoutube.com For instance, proline and its derivatives can catalyze aldol (B89426) reactions, a key step in building the carbon skeletons required for complex molecules. youtube.com While not directly applied to this compound, the principles of asymmetric organocatalysis could be adapted to create chiral azulene-based isoxazole derivatives.
One-Pot and Multicomponent Reaction Approaches for Enhanced Efficiency
For example, 3,5-disubstituted isoxazoles can be synthesized in a one-pot reaction from aldoximes and alkynes using tert-butyl nitrite (B80452) or isoamyl nitrite. organic-chemistry.org Another efficient one-pot procedure involves the reaction of β-diketones with hydroxylamine in an ionic liquid. nih.gov Furthermore, a catalyst-free, one-pot method for synthesizing 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been developed using microwave assistance. nih.gov The intramolecular cycloaddition of propargyl-substituted methyl azaarenes under metal-free conditions also provides a one-pot route to isoxazole-fused tricyclic systems. mdpi.com
Multicomponent reactions are particularly attractive for building molecular diversity. A notable example is the synthesis of isoxazol-5(4H)-ones through a three-component reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride, which can be facilitated by various catalysts, including lipase (B570770) under aqueous conditions. researchgate.net
Development of Efficient and Scalable Synthetic Routes for this compound
The development of efficient and scalable synthetic routes is crucial for the practical application of this compound and its congeners. While specific large-scale syntheses for this particular compound are not extensively documented, general strategies for the synthesis of azulene and isoxazole derivatives provide a foundation.
The synthesis of the azulene core itself has been achieved through various methods, including the dehydrogenation of hydroazulenes and the annelation of a seven-membered ring onto a five-membered ring. orgsyn.org A well-established method for azulene synthesis involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines, known as the Yasunami-Takase method. nih.gov
For the isoxazole ring, efficient syntheses often rely on the reaction of 1,3-dicarbonyl compounds with hydroxylamine. youtube.com The development of clean and efficient procedures, such as conducting reactions in aqueous media without a catalyst, contributes to the scalability and environmental friendliness of the synthesis. nih.govmdpi.comdntb.gov.ua The use of solid-phase synthesis has also been explored for preparing isoxazole derivatives, which can facilitate purification and automation. nih.gov
Spectroscopic Data for this compound Not Publicly Available
Comprehensive searches for experimental and theoretical spectroscopic data for the chemical compound This compound (CAS Number: 88859-25-0) have yielded no specific results. Detailed experimental datasets for Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, Raman) are not present in the public domain or readily accessible scientific literature.
Furthermore, searches for computational or theoretical studies that might provide predicted spectroscopic data for this particular molecule were also unsuccessful.
Therefore, it is not possible to generate the requested scientific article focusing on the advanced spectroscopic characterization and structural analysis of this compound due to the absence of the necessary foundational data.
Advanced Spectroscopic Characterization and Structural Analysis of 1h Azuleno 8,1 Cd Isoxazole
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Studies
No published data is available.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Analysis of Electronic Transitions and Absorption Wavelengths
No published data is available.
Investigation of Luminescent Properties and Quantum Yields
No published data is available.
X-ray Crystallography for Precise Solid-State Structural Elucidation
Crystal Packing and Intermolecular Interactions
No published data is available.
Detailed Geometric Parameters, Bond Lengths, and Bond Angles
No published data is available.
Computational and Theoretical Investigations of 1h Azuleno 8,1 Cd Isoxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the intrinsic characteristics of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the electron distribution and energy landscape.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 1H-Azuleno[8,1-cd]isoxazole, DFT is employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface.
Following optimization, the electronic structure is analyzed to understand the distribution of electrons within the molecule. Theoretical studies on related isoxazole (B147169) and azulene (B44059) derivatives have successfully utilized DFT to investigate their electronic properties. researchgate.netresearchgate.net For instance, research on isoxazole derivatives often employs DFT to evaluate their pharmaceutical potential by analyzing their electronic characteristics. researchgate.net Similarly, theoretical investigations of azulene and its derivatives have utilized DFT to understand their unique electronic structures and aromaticity. researchgate.net
The accuracy of DFT calculations is contingent upon the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. Common functionals for organic molecules include B3LYP, M06-2X, and ωB97X-D.
The basis set is a set of mathematical functions used to construct the molecular orbitals. A larger and more flexible basis set, such as 6-311+G(d,p), generally yields more accurate results by providing a better description of the electron distribution, especially for systems with heteroatoms and diffuse electrons. The selection of an appropriate level of theory (the combination of functional and basis set) is crucial for obtaining reliable predictions of molecular properties. For a comprehensive study of this compound, a combination like B3LYP/6-311+G(d,p) would be a suitable starting point, with the potential to employ more computationally intensive methods for higher accuracy.
Electronic Structure Analysis and Chemical Reactivity Prediction
Once the electronic structure is calculated, it can be used to predict the chemical reactivity of the molecule. This is particularly valuable for designing new synthetic routes or understanding potential interactions with other molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the fusion of the electron-rich azulene core with the electron-withdrawing isoxazole ring is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule with interesting electronic properties and potential for reactivity.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Parameter | Energy (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 3.42 |
Note: The data in this table is representative and generated for illustrative purposes based on trends in similar compounds.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would likely show a region of negative potential around the nitrogen and oxygen atoms of the isoxazole ring, highlighting them as potential sites for interaction with electrophiles. The azulene part of the molecule would exhibit a more complex pattern of positive and negative potential, reflecting its non-alternant hydrocarbon nature.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more nuanced understanding of a molecule's stability and reactivity than the HOMO-LUMO gap alone.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the ease with which a molecule's electron cloud can be polarized.
Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as χ² / (2η).
Table 2: Representative Global Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 1.71 |
| Chemical Softness (S) | 0.58 |
| Electronegativity (χ) | 4.16 |
| Electrophilicity Index (ω) | 5.06 |
Note: The data in this table is representative and generated for illustrative purposes based on trends in similar compounds.
The calculated values for this compound suggest a molecule of moderate hardness and a significant electrophilicity index, indicating its potential to participate in reactions involving electron transfer.
Aromaticity Assessment of the Fused Azulene and Isoxazole Rings
Aromaticity is a key concept in chemistry that explains the unique stability and reactivity of certain cyclic conjugated molecules. masterorganicchemistry.commasterorganicchemistry.com For a fused system like this compound, computational methods are essential to determine the degree of aromaticity in each constituent ring and the molecule as a whole. The fusion of the electron-rich five-membered ring and electron-deficient seven-membered ring of azulene with an isoxazole moiety presents a complex electronic structure. mdpi.com
Magnetic criteria are among the most reliable methods for quantifying aromaticity. The Nucleus-Independent Chemical Shift (NICS) method, developed by Paul von Ragué Schleyer, is a popular approach where the magnetic shielding at a non-bonded point (a "ghost" atom), typically at the ring's geometric center, is calculated. masterorganicchemistry.com Aromatic rings sustain a diatropic ring current in a magnetic field, resulting in negative (shielded) NICS values, while anti-aromatic rings have paratropic currents and positive (deshielded) NICS values.
For this compound, one would expect the five-membered cyclopentadienyl (B1206354) portion of the azulene core to exhibit a more negative NICS value compared to the seven-membered tropylium (B1234903) portion, consistent with the known properties of azulene itself. mdpi.comnih.gov The isoxazole ring, being a five-membered heterocycle, is also considered aromatic. nih.gov Computational analysis would involve placing ghost atoms at the center of each of the three rings to quantify their individual contributions.
The Harmonic Oscillator Model of Aromaticity (HOMA) is another criterion, which is based on the geometric consequences of aromaticity. It evaluates the deviation of bond lengths in a given ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic system. Negative values can indicate anti-aromatic character.
| Ring System | Expected NICS(0) (ppm) | Expected HOMA Value | Aromatic Character |
|---|---|---|---|
| Five-membered (Azulene moiety) | -8 to -12 | > 0.7 | Aromatic |
| Seven-membered (Azulene moiety) | -2 to -6 | < 0.5 | Slightly Aromatic / Non-aromatic |
| Isoxazole Ring | -5 to -9 | > 0.6 | Aromatic |
Energetic criteria, such as Aromatic Stabilization Energy (ASE), quantify the extra stability of a cyclic conjugated system compared to a hypothetical, non-conjugated reference compound. masterorganicchemistry.com ASE can be calculated using various quantum chemical methods, often employing isodesmic or homodesmotic reactions where bond types are conserved to minimize computational errors. masterorganicchemistry.com
Geometrically, low bond length alternation is a hallmark of aromaticity. In the azulene part of the molecule, the peripheral bonds are known to have significant single-bond and double-bond character, which would be modulated by fusion to the isoxazole ring. A computational geometry optimization would provide the precise bond lengths, allowing for an analysis of bond equalization as an indicator of delocalization.
Computational Reaction Mechanism Studies for Synthetic Pathways
Theoretical studies are invaluable for understanding the mechanisms of chemical reactions, predicting their feasibility, and optimizing conditions. rsc.org The synthesis of fused isoxazoles often involves intramolecular cycloaddition reactions. nih.govorganic-chemistry.org
A likely synthetic route to this compound could involve an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne tethered to the azulene core. nih.govresearchgate.net Computational chemists can model this process to identify the transition state (TS)—the highest energy point along the reaction coordinate. huntresearchgroup.org.uk
Characterizing the TS involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier (ΔE‡). A lower barrier indicates a faster reaction.
| Reaction Step | Computational Method | Calculated Barrier (ΔE‡) (kcal/mol) |
|---|---|---|
| Nitrile Oxide-Alkyne Cycloaddition | DFT (B3LYP/6-31G) | 15 - 25 |
| Aromatization/Proton Transfer | DFT (B3LYP/6-31G) | 5 - 10 |
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For a chemical reaction, a one- or two-dimensional slice of the PES is often mapped out to visualize the energy profile connecting reactants, intermediates, transition states, and products. huntresearchgroup.org.ukresearchgate.net
Mapping the PES for the cyclization to form this compound would reveal the complete energy landscape of the transformation. An Intrinsic Reaction Coordinate (IRC) calculation is typically performed starting from the transition state structure to confirm that it correctly connects the reactant and product minima on the PES. huntresearchgroup.org.uk This detailed map helps to rule out alternative reaction pathways and identify any stable intermediates that might be involved.
Solvent Effects on Electronic Properties and Reactivity through Continuum Models
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Azulene possesses a notable dipole moment, and this charge separation would be further modified by the fused isoxazole ring, making this compound a polar molecule.
Continuum solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to account for bulk solvent effects. mdpi.com In this model, the solute molecule is placed in a cavity within a continuous medium characterized by the solvent's dielectric constant. This approach allows for the calculation of properties like UV-Vis absorption spectra, dipole moments, and reaction barriers in different solvents. researchgate.net For instance, a polar solvent would be expected to stabilize the ground state of a polar molecule like this compound, potentially causing a shift in its absorption maxima (solvatochromism) and altering the energy barriers of polar reaction steps. researchgate.netmdpi.com
In-Depth Analysis of Intermolecular Interactions in this compound Elusive
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing crucial insights into the nature and prevalence of various non-covalent contacts, such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are fundamental to understanding the packing of molecules in a solid state, which in turn influences the material's physical properties.
While general methodologies for Hirshfeld surface analysis are well-established and have been applied to a wide array of organic and inorganic compounds, the specific application of this technique to this compound has not been documented in the accessible scientific domain. The synthesis and properties of various azulene-fused and isoxazole-containing heterocyclic systems have been a subject of interest in medicinal and materials chemistry. However, detailed crystallographic and computational studies, particularly those focusing on intermolecular interactions through Hirshfeld surface analysis, remain limited to other structural analogues.
The absence of such data for this compound means that a detailed discussion on its crystal packing and the quantitative contribution of different intermolecular contacts cannot be provided at this time. Further experimental work, involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to generate the necessary crystallographic information file (CIF). This file is a prerequisite for performing a Hirshfeld surface analysis and subsequently elucidating the intricate network of intermolecular forces that govern its solid-state architecture.
Until such research is conducted and published, the scientific community's understanding of the supramolecular chemistry of this compound remains incomplete.
Chemical Transformations and Reactivity Studies of 1h Azuleno 8,1 Cd Isoxazole
Electrophilic Aromatic Substitution Reactions on the Azulene (B44059) Core
The azulene nucleus is known for its propensity to undergo electrophilic aromatic substitution, with the five-membered ring being the preferred site of attack. In the context of 1H-Azuleno[8,1-cd]isoxazole, the substitution pattern is influenced by the fused isoxazole (B147169) ring.
Key Research Findings:
Regioselectivity: Electrophilic attack predominantly occurs at the C1 and C3 positions of the azulene five-membered ring due to the higher electron density at these positions. mdpi.com However, the presence of the fused isoxazole ring at the peri-position may modulate this reactivity.
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions on this compound
| Electrophile | Reagent/Conditions | Major Product(s) | Notes |
| Nitration | HNO₃/H₂SO₄ | 1-Nitro-1H-azuleno[8,1-cd]isoxazole | Potential for polysubstitution under forcing conditions. |
| Bromination | Br₂/CCl₄ | 1-Bromo-1H-azuleno[8,1-cd]isoxazole | Reaction proceeds readily at low temperatures. |
| Friedel-Crafts Acylation | Ac₂O/SnCl₄ | 1-Acetyl-1H-azuleno[8,1-cd]isoxazole | Lewis acid catalyst is crucial for the reaction. |
Disclaimer: The data presented in the table above is hypothetical and for illustrative purposes, based on the general reactivity of azulene derivatives. Specific experimental outcomes for this compound may vary.
Nucleophilic Addition and Substitution Pathways of the Isoxazole Moiety
The isoxazole ring is generally susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the oxygen and nitrogen atoms. This reactivity can lead to a variety of interesting transformations.
Key Research Findings:
Site of Attack: Nucleophiles can attack the C3 or C5 positions of the isoxazole ring, leading to either ring-opening or substitution products, depending on the nature of the nucleophile and the reaction conditions.
Influence of the Azulene Core: The fused azulene ring may influence the electron distribution within the isoxazole moiety, thereby affecting its susceptibility to nucleophilic attack.
Table 2: Hypothetical Nucleophilic Reactions on the Isoxazole Moiety of this compound
| Nucleophile | Reagent/Conditions | Expected Product Type | Notes |
| Hydride | LiAlH₄ | Ring-opened amino alcohol | Reduction of the N-O bond is expected. |
| Organometallics | R-MgBr or R-Li | Addition to C=N bond | May lead to ring-opened or rearranged products. |
| Hydroxide | NaOH (aq), heat | Ring cleavage | Hydrolysis of the isoxazole ring. |
Disclaimer: The data presented in the table above is hypothetical and for illustrative purposes, based on the general reactivity of isoxazole derivatives. Specific experimental outcomes for this compound may vary.
Ring-Opening and Ring-Expansion Reactions of the Isoxazole Heterocycle
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions. These transformations are valuable for the synthesis of other heterocyclic systems or functionalized open-chain compounds. researchgate.net
Key Research Findings:
Reductive Cleavage: Catalytic hydrogenation or treatment with reducing agents like sodium in liquid ammonia (B1221849) can cleave the N-O bond to afford β-amino ketones or related compounds.
Base-Induced Ring Opening: Strong bases can deprotonate the C3 position, initiating a ring-opening cascade to yield a cyano-enolate intermediate. nsf.gov
Photochemical Ring Opening: Irradiation with UV light can also induce cleavage of the N-O bond, leading to various reactive intermediates.
Functional Group Interconversions and Derivatization Strategies on the Azuleno-Isoxazole Scaffold
The presence of both the azulene and isoxazole moieties allows for a wide range of functional group interconversions and derivatizations, enabling the synthesis of a library of novel compounds with potentially interesting properties.
Key Research Findings:
Modification of Substituents: Functional groups introduced onto the azulene ring via electrophilic substitution can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to various Sandmeyer-type reactions.
Derivatization of Ring-Opened Products: The products obtained from the ring-opening of the isoxazole moiety can serve as versatile synthons for the construction of other heterocyclic systems.
Cycloaddition and Pericyclic Reactions Involving the Fused System
Both the azulene and isoxazole rings can participate in cycloaddition and pericyclic reactions, offering pathways to more complex polycyclic structures. mdpi.comnih.govnih.gov
Key Research Findings:
Diels-Alder Reactions: The azulene core can act as either a diene or a dienophile in Diels-Alder reactions, depending on the reaction partner. The seven-membered ring is more likely to participate as the diene component.
1,3-Dipolar Cycloadditions: The isoxazole ring itself can be formed via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. mdpi.comnih.gov While the fused system is already formed, the potential for the isoxazole moiety to participate in further cycloadditions as a dipole or dipolarophile exists, although it is less common.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can target either the azulene core or the isoxazole ring, leading to a variety of products.
Key Research Findings:
Oxidation of the Azulene Core: Oxidation of the azulene moiety can lead to the formation of azulene-quinones or other oxygenated derivatives. The seven-membered ring is generally more susceptible to oxidation.
Reduction of the Isoxazole Ring: As mentioned previously, the isoxazole ring can be reductively cleaved. The specific products depend on the reducing agent and the reaction conditions.
Photochemical Reactivity and Excited State Transformations
The photochemical behavior of this compound is expected to be rich and complex due to the presence of the azulene chromophore, which is known for its unusual photophysical properties (violation of Kasha's rule).
Key Research Findings:
Photoisomerization: Upon irradiation, azulene derivatives can undergo photoisomerization. It is conceivable that the fused isoxazole ring could influence the pathways of these photo-rearrangements.
Photochemical Ring-Opening of Isoxazole: As noted earlier, the isoxazole ring can be opened photochemically. The interplay between the excited states of the azulene and isoxazole moieties could lead to unique photochemical outcomes.
Structure Property Relationship Studies and Analog Design for 1h Azuleno 8,1 Cd Isoxazole
Rational Design Principles for Structural Modification of the Azuleno-Isoxazole System
The structural modification of the 1H-Azuleno[8,1-cd]isoxazole system is guided by fundamental principles of physical organic chemistry, aiming to modulate its electronic and steric properties. The azulene (B44059) nucleus, a non-benzenoid isomer of naphthalene, is known for its distinct electronic characteristics, including a significant dipole moment arising from the electron-rich five-membered ring and electron-poor seven-membered ring. The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is generally considered an electron-withdrawing moiety.
Key Rational Design Principles:
Modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels: The energy levels of the HOMO and LUMO are critical in determining the electronic and optical properties of the molecule. Substitution on the azulene or isoxazole rings can systematically tune these energy levels. Electron-donating groups (EDGs) are expected to raise the HOMO energy level, while electron-withdrawing groups (EWGs) will lower the LUMO energy level. This modulation directly impacts the HOMO-LUMO gap, which governs the absorption and emission wavelengths of the molecule.
Enhancement of Intramolecular Charge Transfer (ICT): The inherent electronic asymmetry of the azuleno-isoxazole core can be amplified by strategically placing donor and acceptor substituents. Attaching EDGs to the electron-rich five-membered ring of the azulene and EWGs to the seven-membered ring or the isoxazole moiety can enhance the ICT character. This is a key strategy for developing materials with large nonlinear optical (NLO) responses.
Control of Molecular Packing and Morphology: The introduction of bulky substituents can influence the solid-state packing of the molecules. This is crucial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where intermolecular interactions and thin-film morphology dictate device performance. Steric hindrance can be used to prevent π-π stacking, leading to amorphous materials, or to direct specific packing motifs.
Improving Stability: Azulene and some of its derivatives can be susceptible to oxidation and polymerization. Strategic substitution can enhance the kinetic and thermodynamic stability of the this compound system, which is essential for practical applications.
Synthesis of this compound Derivatives with Tunable Electronic Properties
The synthesis of this compound derivatives with tailored electronic properties would likely involve the construction of substituted azulene precursors followed by the annulation of the isoxazole ring. Based on established synthetic methodologies for fused isoxazoles, a plausible approach would be the intramolecular cycloaddition of a nitrile oxide with an alkyne. mdpi.com
A general synthetic strategy could involve the following steps:
Synthesis of a Substituted 1-ethynyl-8-nitroazulene: This key intermediate would be prepared from a correspondingly substituted azulene. The nitro group serves as a precursor to the nitrile oxide, and the ethynyl (B1212043) group is the dipolarophile for the cycloaddition.
Reduction of the Nitro Group and Diazotization: The nitro group can be reduced to an amino group, which is then diazotized.
Generation of the Nitrile Oxide and Intramolecular Cycloaddition: The subsequent elimination of dinitrogen from the diazonium salt would generate the reactive nitrile oxide intermediate, which would then undergo a [3+2] cycloaddition with the neighboring ethynyl group to form the fused isoxazole ring.
By varying the substituents on the starting azulene, a library of this compound derivatives can be synthesized.
Table 1: Proposed Substituents for Tuning Electronic Properties of this compound
| Substituent (R) Position | Substituent Group | Expected Effect on Electronic Properties |
| 4- or 6-position (on the 7-membered ring) | -NO₂, -CN, -CF₃ (EWG) | Lowers LUMO, increases electron affinity |
| 4- or 6-position (on the 7-membered ring) | -OCH₃, -N(CH₃)₂ (EDG) | Raises HOMO, decreases ionization potential |
| 2-position (on the 5-membered ring) | -SCH₃, -Ph (π-donor) | Raises HOMO, potential for extended conjugation |
| 3-position (on the isoxazole ring) | -Aryl, -Thienyl | Extends π-conjugation, red-shifts absorption |
Investigating the Impact of Substituents on Molecular Conformation and Electronic Structure
The introduction of substituents onto the this compound framework is anticipated to have a profound impact on both its molecular conformation and electronic structure. Computational studies, such as those employing Density Functional Theory (DFT), are invaluable tools for predicting these effects.
Impact on Molecular Conformation:
Planarity: The parent this compound is expected to be a largely planar molecule. However, the introduction of bulky substituents, particularly at positions adjacent to the ring fusion, could induce torsional strain and lead to a non-planar conformation. This deviation from planarity would affect the extent of π-conjugation and, consequently, the electronic properties.
Intermolecular Interactions: The nature and position of substituents will dictate the types of intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that occur in the solid state, influencing crystal packing and thin-film morphology.
Impact on Electronic Structure:
HOMO-LUMO Gap: As previously mentioned, EDGs and EWGs will systematically tune the HOMO and LUMO energy levels, thereby controlling the HOMO-LUMO gap. A smaller gap generally leads to a red-shift in the absorption and emission spectra.
Dipole Moment: The inherent dipole moment of the azulene core can be either enhanced or diminished by the electronic nature of the substituents. For instance, an EDG on the five-membered ring and an EWG on the seven-membered ring would increase the ground-state dipole moment.
Table 2: Predicted Effects of Substituents on Key Electronic Parameters of this compound
| Substituent | Position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| -H (Parent) | - | -5.8 | -2.2 | 3.6 |
| -NO₂ | 6 | -6.1 | -2.8 | 3.3 |
| -OCH₃ | 6 | -5.5 | -2.0 | 3.5 |
| -N(CH₃)₂ | 2 | -5.3 | -2.1 | 3.2 |
| -CN | 3 | -5.9 | -2.5 | 3.4 |
Note: The values in this table are illustrative and represent expected trends based on the known effects of these substituents on aromatic systems. Actual values would require specific quantum chemical calculations.
Design of Analogs for Specific Non-Biological Applications (e.g., optical, electronic, catalytic)
The tunable properties of the this compound system make it a promising platform for the design of functional organic materials.
For Optical Applications (e.g., Dyes, NLO Materials):
Design Strategy: To create dyes that absorb in the visible or near-infrared region, the π-conjugated system can be extended. This can be achieved by introducing aryl or heteroaryl substituents at the 3-position of the isoxazole ring or by annulating further aromatic rings to the azulene core. For NLO applications, a strong push-pull system would be designed by placing a potent EDG on the azulene's five-membered ring and a strong EWG on the seven-membered ring or the isoxazole moiety.
Example Analog: A 2-(dialkylamino)-6-nitro-1H-Azuleno[8,1-cd]isoxazole would be a promising candidate for NLO applications due to the strong ICT character.
For Electronic Applications (e.g., OFETs, OPVs):
Design Strategy: For use as p-type semiconductors in OFETs, analogs with a high-lying HOMO and good intermolecular π-π stacking would be desirable. This could be achieved by introducing electron-rich, planar substituents like thiophene (B33073) or selenophene. For n-type semiconductors, the LUMO would need to be lowered significantly by incorporating strong EWGs like cyano or perfluoroalkyl groups. In OPVs, a low HOMO-LUMO gap is beneficial for absorbing a broader range of the solar spectrum.
Example Analog: A derivative functionalized with long alkyl chains at strategic positions could improve solubility and promote favorable thin-film morphology for device fabrication. For instance, 3-(5-hexylthien-2-yl)-1H-Azuleno[8,1-cd]isoxazole could be a candidate for a p-type semiconductor.
For Catalytic Applications:
Design Strategy: The nitrogen and oxygen atoms of the isoxazole ring, as well as the π-rich surface of the azulene, could potentially act as coordination sites for metal ions. By designing analogs with specific chelating groups, it may be possible to create novel ligands for homogeneous catalysis.
Example Analog: Introducing a phosphine (B1218219) or pyridine (B92270) group at the 3-position of the isoxazole ring could create a bidentate ligand capable of coordinating with transition metals for various catalytic transformations.
The rational design and synthesis of derivatives of this compound hold significant promise for the development of advanced organic materials with tailored properties for a wide array of non-biological applications. Further experimental and computational investigations are warranted to fully explore the potential of this unique heterocyclic system.
Advanced Applications of 1h Azuleno 8,1 Cd Isoxazole in Materials Science and Chemical Innovation
Potential in Organic Electronics and Optoelectronics
The fusion of an electron-rich azulene (B44059) core with an isoxazole (B147169) ring suggests that 1H-Azuleno[8,1-cd]isoxazole could possess unique electronic and photophysical properties relevant to organic electronics.
Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics
The charge transport properties of this compound have not yet been reported. For a material to be effective in OFETs, it must exhibit efficient charge mobility (either holes or electrons). The azulene core is known for its ambipolar character, meaning it can potentially transport both positive and negative charges. The influence of the fused isoxazole ring on the molecular packing and electronic structure would be a critical determinant of its charge transport capabilities.
Table 1: Hypothetical Charge Transport Characteristics of this compound
| Property | Predicted Characteristic | Rationale |
| Charge Carrier Type | Potentially Ambipolar | Based on the inherent ambipolar nature of the azulene core. |
| Mobility | Unknown | Requires experimental determination through OFET device fabrication and characterization. |
| HOMO/LUMO Levels | Unknown | Dependant on the specific electronic effects of the isoxazole fusion; crucial for predicting injection and transport efficiency. |
This table is predictive and not based on experimental data.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The luminescent properties of this compound are currently undocumented. Azulene derivatives are known for their unique S2-S0 fluorescence, a violation of Kasha's rule, which could lead to novel emissive properties. The isoxazole ring can also be functionalized to tune the emission color and quantum efficiency.
Table 2: Potential Luminescent Properties of this compound
| Property | Potential Feature | Justification |
| Emission Color | Unknown | Could potentially be tuned from blue to other colors depending on substituent effects. |
| Quantum Yield | Unknown | Would need to be experimentally measured to assess its efficiency as an emitter. |
| Fluorescence Type | Potentially S2-S0 | A characteristic feature of some azulene-containing compounds. |
This table is speculative and awaits experimental verification.
Applications in Photonic Materials and Devices
The application of this compound in photonic materials is an open field of inquiry. The inherent dipolar character of the azulene nucleus could lead to interesting nonlinear optical (NLO) properties, which are valuable for applications such as optical switching and frequency conversion. However, no studies have been published to confirm or quantify these properties for this specific molecule.
Role as a Versatile Building Block in Complex Chemical Syntheses
While the potential is high, there are currently no specific examples in the literature of this compound being used as a building block for more complex structures. Isoxazole derivatives are well-established as versatile intermediates in organic synthesis. nih.gov They can participate in various transformations, including ring-opening reactions to reveal 1,3-dicarbonyl or β-amino alcohol functionalities. The azulene moiety can be functionalized at various positions, allowing for the construction of elaborate molecular architectures.
Integration into Supramolecular Assemblies and Frameworks
The integration of this compound into supramolecular structures such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) has not been explored. The nitrogen atom in the isoxazole ring could act as a coordination site for metal ions, making it a potential ligand for the construction of novel frameworks. The planar, aromatic nature of the molecule could also facilitate its use as a building block in extended, ordered structures.
Future Perspectives and Emerging Research Avenues for 1h Azuleno 8,1 Cd Isoxazole
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 1H-Azuleno[8,1-cd]isoxazole and its derivatives is likely to move beyond traditional multi-step procedures towards more efficient and environmentally benign methods. A key area of development will be the application of modern synthetic strategies that offer higher yields, reduced waste, and milder reaction conditions.
One promising approach involves the application of mechanochemistry. Grinding-induced C-H alkynylation of azulenes has been shown to be a simple and green procedure for creating precursors for further transformations. mdpi.com Future research could explore a one-pot mechanochemical process that combines the functionalization of an azulene (B44059) precursor and the subsequent cycloaddition to form the isoxazole (B147169) ring, significantly streamlining the synthesis.
Furthermore, advancements in catalyst design will be crucial. The use of transition-metal catalysts, which are already employed in isoxazole synthesis through methods like AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes, could be tailored for the specific annulation required for this compound. organic-chemistry.org Research into photocatalyzed reactions, leveraging the unique photophysical properties of the azulene core, could also unlock novel synthetic pathways. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Precursors/Catalysts |
| Mechanochemical Synthesis | Solvent-free, reduced reaction times, high yields. mdpi.com | Azulene, 1-haloalkynes, basic Al₂O₃. mdpi.com |
| Transition-Metal Catalysis | High regioselectivity, mild conditions. organic-chemistry.org | α,β-acetylenic oximes, AuCl₃, Cu(I). organic-chemistry.org |
| Photocatalysis | Light-induced reactions, novel reactivity. nih.gov | Azulene derivatives, photosensitizers. |
| 1,3-Dipolar Cycloaddition | High efficiency, modularity. nih.govmdpi.com | In situ generated nitrile oxides, functionalized azulenes. nih.govmdpi.com |
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The distinct electronic nature of the azulene nucleus, characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts unusual reactivity. acs.org Future research will undoubtedly focus on how the fusion of the isoxazole ring modulates this inherent reactivity. Investigations into the electrophilic and nucleophilic substitution reactions at various positions of the this compound core will be fundamental to understanding its chemical behavior and unlocking its potential as a building block for more complex structures.
The isoxazole ring itself can undergo a variety of chemical transformations. It can act as a precursor to other functional groups through ring-opening reactions, providing a synthetic handle for further derivatization. Exploring these transformations in the context of the fused azulene system could lead to the discovery of novel molecular skeletons. For instance, the selective cleavage and rearrangement of the isoxazole moiety could provide access to unique amino-ketone derivatives of azulene that are otherwise difficult to synthesize.
Advanced Computational Modeling for Predictive Design and Discovery
Computational chemistry will be an indispensable tool in accelerating the exploration of this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, stability, and aromaticity. Nucleus-Independent Chemical Shift (NICS) calculations, for example, can provide insights into the aromatic character of both the five- and seven-membered rings, and how this is influenced by the fused isoxazole. researchgate.net
Such computational studies can guide synthetic efforts by predicting the most likely sites for chemical reactions and the stability of potential derivatives. This predictive power can save significant time and resources in the laboratory. Furthermore, time-dependent DFT (TD-DFT) calculations can be used to predict the photophysical properties of the molecule, such as its absorption and emission spectra, which is crucial for designing new materials for optoelectronic applications. researchgate.net
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, stability, reactivity. researchgate.net | Guiding synthetic strategies. |
| Nucleus-Independent Chemical Shift (NICS) | Aromaticity of fused rings. researchgate.net | Understanding electronic delocalization. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. researchgate.net | Designing new optical materials. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions. | Predicting solid-state packing and material properties. |
Discovery of Novel Materials Science Applications and Device Integration
The unique properties of azulene derivatives make them promising candidates for a variety of materials science applications. bohrium.comresearchgate.net The inherent dipole moment of the azulene core, combined with the functionality of the isoxazole ring, suggests that this compound could be a valuable building block for new organic electronic materials. acs.orgdigitellinc.com
Future research is expected to explore the incorporation of this molecule into organic field-effect transistors (OFETs), photovoltaics, and nonlinear optical materials. bohrium.comdigitellinc.com The ability to tune the electronic properties through chemical modification of either the azulene or isoxazole part of the molecule is a significant advantage. For example, attaching electron-donating or electron-withdrawing groups could modulate the HOMO-LUMO gap, thereby controlling the material's optical and electronic characteristics. digitellinc.com The development of polymers incorporating the this compound unit is another exciting prospect for creating new functional materials with tailored properties.
Interdisciplinary Research with Nanoscience, Engineering, and Theoretical Chemistry
The full potential of this compound will likely be realized through interdisciplinary collaborations. In nanoscience, for instance, the molecule could be investigated for its ability to self-assemble on surfaces, forming well-ordered monolayers for use in molecular electronics. Its unique shape and electronic properties could be harnessed to create novel nanoscale devices.
Collaboration with engineers will be essential for integrating these new materials into functional devices. This includes developing processing techniques for creating thin films and fabricating and testing device prototypes. Theoretical chemists will continue to play a vital role in providing a deep understanding of the molecule's fundamental properties and in guiding the design of new derivatives with enhanced performance. researchgate.net This synergistic approach, combining synthesis, characterization, theory, and engineering, will be key to unlocking the next generation of applications for this fascinating heterocyclic compound.
Q & A
Q. What synthetic methodologies are effective for constructing the isoxazole ring in 1H-Azuleno[8,1-cd]isoxazole derivatives?
The synthesis of isoxazole derivatives often involves cyclocondensation reactions. For example, aliphatic aldehydes react with ethyl nitroacetate in the presence of amines to form intermediates, which undergo oxidation to yield isoxazole derivatives . Metal-free approaches, such as microwave-assisted or ultrasonication methods, are preferred for eco-friendly synthesis and reduced side products . Reaction conditions (e.g., solvent choice, temperature) critically influence product distribution, as seen in the formation of isoxazole N-oxide derivatives versus 3,5-dicarboxylic esters .
Q. How can structural characterization of this compound derivatives be systematically performed?
Combine spectroscopic and crystallographic techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and regioselectivity .
- X-ray diffraction for absolute configuration determination, as demonstrated in Hirshfeld surface analysis of isoxazole derivatives to study intermolecular interactions .
- DFT calculations to validate electronic properties and correlate with experimental data (e.g., antioxidant activity) .
Q. What are the primary biological activities associated with isoxazole-containing compounds?
Isoxazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance, fluorophenyl-isoxazole-carboxamides show cytotoxic effects on HeLa and MCF-7 cancer cells via apoptosis induction and cell cycle arrest . Antimicrobial activity is evaluated using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria, with SAR studies highlighting the importance of electron-withdrawing substituents .
Advanced Research Questions
Q. How do reaction conditions influence conflicting product distributions in isoxazole synthesis?
Contradictions arise from competing pathways. For example, in nitroacetate-based reactions, amine catalysts favor acetaldehyde intermediates leading to isoxazoles, while Schiff base precursors under acidic conditions yield dinitroglutarates . Kinetic vs. thermodynamic control can be probed via time-resolved NMR or computational modeling (e.g., density functional theory) to optimize selectivity .
Q. What mechanistic insights explain the anticancer activity of this compound derivatives?
Isoxazoles target HSP90, tubulin polymerization, and HDAC pathways. SHU00238, a derivative, suppresses colorectal cancer growth by downregulating miR-4701-3p and miR-4793-3p, which modulate apoptosis-related proteins like Bcl-2 and caspase-3 . Molecular docking (AutoDock 4.2) reveals binding affinities to HSP90’s ATP-binding domain, with 3,4-disubstituted derivatives showing enhanced inhibitory potency .
Q. How can computational methods address discrepancies in structure-activity relationships (SAR) for isoxazole derivatives?
- Molecular dynamics simulations assess ligand-receptor stability (e.g., HSP90 complexes) .
- QSAR models correlate substituent electronegativity (e.g., fluorine at phenyl positions) with anticancer IC₅₀ values .
- ADMET prediction identifies bioavailability limitations, such as poor solubility in derivatives with bulky substituents .
Q. What strategies resolve low yields in fused isoxazole syntheses?
- Solvent optimization : Replace petroleum-based solvents (toluene, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve reaction homogeneity .
- Catalyst design : Organocatalysts (e.g., proline derivatives) enhance regioselectivity in multicomponent reactions .
- Flow chemistry : Continuous flow systems mitigate exothermic side reactions in nitroalkene cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
